cis-3-Hydrazinocyclobutanol;dihydrochloride

Catalog No.
S13543993
CAS No.
M.F
C4H12Cl2N2O
M. Wt
175.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Hydrazinocyclobutanol;dihydrochloride

Product Name

cis-3-Hydrazinocyclobutanol;dihydrochloride

IUPAC Name

3-hydrazinylcyclobutan-1-ol;dihydrochloride

Molecular Formula

C4H12Cl2N2O

Molecular Weight

175.05 g/mol

InChI

InChI=1S/C4H10N2O.2ClH/c5-6-3-1-4(7)2-3;;/h3-4,6-7H,1-2,5H2;2*1H

InChI Key

WXHDTRWAOOKHBH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1O)NN.Cl.Cl

Cis-3-Hydrazinocyclobutanol dihydrochloride is a chemical compound characterized by its unique cyclobutane structure, which incorporates a hydrazine functional group. Its molecular formula is C4_4H8_8Cl2_2N2_2O, and it is known for its potential applications in medicinal chemistry and pharmaceuticals. The compound exhibits two hydrochloride groups, enhancing its solubility in water and making it suitable for various biological applications.

Typical of hydrazine derivatives. Key reactions include:

  • Hydrazone Formation: It can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.
  • Reduction Reactions: The hydrazine group can participate in reduction reactions, potentially leading to the formation of amines.
  • Condensation Reactions: The compound may also engage in condensation reactions with aldehydes or ketones, generating various products that could be useful in drug development.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Cis-3-Hydrazinocyclobutanol dihydrochloride has been studied for its biological properties, particularly its potential as an antitumor agent. Research indicates that compounds with hydrazine moieties exhibit various biological activities, including:

    The exact mechanisms of action and efficacy require more extensive research to establish definitive biological profiles.

    The synthesis of cis-3-hydrazinocyclobutanol dihydrochloride can be achieved through several methods:

    • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the cyclobutane structure.
    • Hydrazination: The introduction of hydrazine into a cyclobutane derivative can be performed under acidic or basic conditions to achieve the desired product.
    • Salt Formation: The conversion to dihydrochloride involves neutralization with hydrochloric acid, enhancing solubility and stability.

    These methods highlight the compound's synthetic accessibility and potential for modification.

    Cis-3-Hydrazinocyclobutanol dihydrochloride finds applications primarily in:

    • Pharmaceutical Development: As a building block for synthesizing novel drugs, particularly those targeting cancer and infectious diseases.
    • Chemical Research: Used as an intermediate in organic synthesis and medicinal chemistry to explore new therapeutic agents.

    Its unique structure allows researchers to investigate various modifications that could lead to improved pharmacological profiles.

    Interaction studies involving cis-3-hydrazinocyclobutanol dihydrochloride primarily focus on its reactivity with biological macromolecules. Key areas of interest include:

    • Protein Binding Studies: Understanding how the compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic uses.
    • Enzyme Inhibition Assays: Evaluating the inhibitory effects on specific enzymes may reveal its utility as a drug candidate.

    Such studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.

    Cis-3-Hydrazinocyclobutanol dihydrochloride shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

    Compound NameStructure TypeBiological ActivityUnique Features
    Cis-3-Aminocyclobutanol hydrochlorideAmino alcoholAnticancerContains an amino group
    HydrazinocyclopentanolCyclopentane derivativeAntimicrobialLarger ring structure
    1-Hydrazinylcyclopropanecarboxylic acidCyclopropane derivativeAntitumorCarboxylic acid functional group

    Cis-3-hydrazinocyclobutanol dihydrochloride is unique due to its specific cyclobutane framework combined with the hydrazine moiety, which may confer distinct biological properties compared to these similar compounds.

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    5

    Exact Mass

    174.0326684 g/mol

    Monoisotopic Mass

    174.0326684 g/mol

    Heavy Atom Count

    9

    Dates

    Last modified: 08-10-2024

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